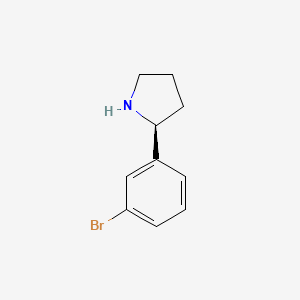

(2S)-2-(3-bromophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Applications of 2s 2 3 Bromophenyl Pyrrolidine and Its Derivatives in Asymmetric Transformations

As Chiral Organocatalysts

(2S)-2-(3-Bromophenyl)pyrrolidine and its derivatives are prominent in the field of aminocatalysis, a branch of organocatalysis that utilizes chiral amines to activate substrates. bohrium.comdntb.gov.ua These catalysts operate primarily through two key activation modes: enamine and iminium ion formation, enabling a wide range of enantioselective reactions. nih.gov

Enamine-Catalyzed Reactions (e.g., Michael Additions)

In enamine catalysis, the secondary amine of the pyrrolidine (B122466) catalyst reacts with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic chiral enamine intermediate. This activation mode raises the energy of the highest occupied molecular orbital (HOMO) of the substrate, facilitating its reaction with electrophiles.

Derivatives of this compound have been effectively employed in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.net The presence of the substituted phenyl ring provides the necessary steric hindrance to effectively shield one face of the enamine, directing the incoming electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction.

The general mechanism for the Michael addition of a ketone to a nitroolefin catalyzed by a pyrrolidine derivative is shown below:

Figure 1. General Mechanism of Enamine-Catalyzed Michael Addition.

Research has shown that bifunctional organocatalysts, which incorporate a hydrogen-bond-donating group alongside the pyrrolidine amine, can enhance both reactivity and stereoselectivity. These catalysts can activate the nitroolefin acceptor through hydrogen bonding while simultaneously forming the enamine, leading to a highly organized transition state. researchgate.net

Iminium-Catalyzed Reactions

Conversely, iminium catalysis involves the reaction of the chiral secondary amine with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, activating it for nucleophilic attack. This strategy is widely used in reactions such as Diels-Alder and Friedel-Crafts alkylations.

While specific examples detailing this compound in iminium catalysis are less common, diarylprolinol silyl (B83357) ethers, which share the core pyrrolidine structure, are benchmark catalysts for this type of transformation. The bulky aryl group at the C2 position, analogous to the 3-bromophenyl group, is essential for creating a defined chiral pocket around the iminium ion, forcing the nucleophile to approach from a specific trajectory. This steric control is fundamental to achieving high enantioselectivity.

Activation Modes and Chiral Induction Mechanisms in Aminocatalysis

The efficacy of this compound and its derivatives in aminocatalysis stems from their ability to form transient, covalently bound chiral intermediates (enamines or iminium ions) with substrates. The stereochemical information is transferred from the catalyst to the product via a sterically controlled pathway.

Enamine Activation: The pyrrolidine catalyst condenses with a carbonyl compound (e.g., a ketone) to form a chiral enamine. The 3-bromophenyl group at the C-2 position projects over one face of the enamine, sterically hindering the approach of an electrophile (e.g., a nitroolefin) from that side. The electrophile is thus forced to attack from the less hindered face, leading to the formation of a new stereocenter with a specific configuration. orgsyn.org

Iminium Activation: With α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This lowers the LUMO of the conjugated system, rendering it more susceptible to attack by a nucleophile. Again, the 3-bromophenyl substituent blocks one face of the π-system, ensuring that the nucleophile adds to the opposite face in a highly stereocontrolled manner. nih.gov

In both modes, the conformational rigidity of the five-membered pyrrolidine ring is key to maintaining a well-defined transition state, which is essential for high levels of chiral induction. orgsyn.org

As Chiral Ligands in Metal-Catalyzed Processes

Beyond organocatalysis, the this compound framework is a valuable building block for constructing chiral ligands for asymmetric metal catalysis. The nitrogen atom of the pyrrolidine ring and additional donor atoms introduced through derivatization can coordinate to a transition metal, creating a chiral environment that influences the outcome of catalytic reactions. tcd.iedntb.gov.ua

Ligand Design and Tunability (e.g., 2,2'-Bispyrrolidine-Based Salan Ligands, Phosphoramidites)

The structure of this compound allows for significant modification, enabling the synthesis of a diverse range of chiral ligands. The bromine atom itself can serve as a handle for further functionalization via cross-coupling reactions, allowing for the fine-tuning of steric and electronic properties.

2,2'-Bispyrrolidine-Based Salan Ligands: Salan ligands are tetradentate Schiff base ligands known for forming stable complexes with various metals. Chiral Salan ligands can be synthesized using a 2,2'-bipyrrolidine (B3281945) backbone. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general synthetic routes for C2-symmetric 2,2'-bipyrrolidines are well-established. orgsyn.org These backbones create a rigid and well-defined chiral pocket around the metal center, making them effective in asymmetric transformations.

Phosphoramidite Ligands: Phosphoramidite ligands are a class of P,N-ligands that have found broad application in asymmetric catalysis. They are typically synthesized from a chiral amino alcohol and a phosphorus chloride reagent. The pyrrolidine nitrogen and an introduced phosphorus atom can chelate to a metal center, forming an active and enantioselective catalyst. The modular nature of their synthesis allows for the systematic variation of both the amine and phosphite (B83602) components, enabling the creation of large libraries of ligands for catalyst screening.

Coordination Chemistry with Transition Metals (e.g., Copper, Palladium, Iridium)

Ligands derived from the this compound scaffold can coordinate with a variety of transition metals, each enabling different types of catalytic transformations. tcd.ieucj.org.ualibretexts.orgresearchgate.net

Copper: Copper-catalyzed reactions are widespread in organic synthesis, including C-N and C-O cross-couplings and conjugate additions. nih.govacs.org Chiral pyrrolidine-based ligands can render these processes asymmetric. For example, copper-catalyzed intramolecular olefinic C(sp²)–H amidation has been used for synthesizing γ-alkylidene-γ-lactams. nih.gov The choice of ligand is critical for controlling the reaction pathway and selectivity.

Palladium: Palladium catalysis is a powerhouse for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.govnih.govrsc.org Chiral ligands are essential for asymmetric versions of these reactions. In a notable example, enantioselective Pd-catalyzed carboamination reactions have been developed to produce 2-(arylmethyl)pyrrolidines with high enantiomeric excess. nih.gov The mechanism involves the intramolecular insertion of an alkene into a Pd–N bond within a chiral ligand-metal complex, where the ligand's stereochemistry dictates the facial selectivity of the insertion. nih.gov

Iridium: Iridium catalysts are particularly effective in asymmetric hydrogenation and C-H activation reactions. Iridium complexes have also been used for the reductive generation of azomethine ylides from amides and lactams. These ylides can then undergo [3+2] dipolar cycloaddition reactions to form highly functionalized and structurally complex pyrrolidines. nih.govresearchgate.net The ligand coordinated to the iridium center is crucial for the efficiency and selectivity of the reduction and subsequent cycloaddition.

Below is a table summarizing selected applications of pyrrolidine-based ligands in metal-catalyzed reactions.

| Metal | Reaction Type | Ligand Type | Substrate Example | Product Example | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Palladium | Alkene Carboamination | Chiral Phosphine (B1218219) | N-(boc)-pent-4-enylamine + 2-bromonaphthalene | (S)-N-(tert-butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine | Up to 94% | nih.gov |

| Copper | Intramolecular C-H Amidation | Pyridine (B92270) derivative | N-aryl-4-pentenamide | γ-Alkylidene-γ-lactam | N/A (focus on regioselectivity) | nih.gov |

| Iridium | Reductive Azomethine Ylide Generation / [3+2] Cycloaddition | PPh3 (in Vaska's complex) | N-benzoyl lactam + alkene | Polycyclic pyrrolidine | High Diastereoselectivity | nih.govresearchgate.net |

Influence of Ligand Stereochemistry on Reaction Enantioselectivity

The stereochemistry of a chiral ligand is a cornerstone of asymmetric catalysis, acting as the primary determinant of a reaction's enantioselectivity. numberanalytics.compnas.org The three-dimensional architecture of the ligand, derived from the specific arrangement of its chiral centers and substituents, creates a distinct chiral environment around the catalytic metal center. numberanalytics.com This environment forces the approaching substrate to adopt a specific orientation, leading to the preferential formation of one of two diastereomeric transition states. wikipedia.org The energy difference between these transition states directly dictates the enantiomeric excess (ee) of the final product; a larger energy gap results in higher enantioselectivity. wikipedia.org Consequently, the design and selection of a ligand with the optimal stereochemical configuration are paramount for achieving high levels of asymmetric induction. pnas.org

The profound impact of ligand stereochemistry is vividly illustrated in studies involving derivatives of cyclic structures like pyrrolidines and imidazolidin-4-ones. Research on the catalytic activity of copper(II) complexes with chiral ligands in asymmetric Henry reactions has provided definitive evidence of this principle. nih.gov In this research, the relative configuration of the substituents on the ligand was shown to directly control the absolute configuration of the resulting nitroaldol product. nih.gov

Specifically, when ligands with a cis-configuration were used, the reaction predominantly yielded the (S)-enantiomer of the product with very high enantioselectivity (up to 97% ee). nih.gov Conversely, employing ligands with a trans-configuration reversed the stereochemical outcome, affording the (R)-enantiomer as the major product, also with excellent enantioselectivity (up to 96% ee). nih.gov This demonstrates a powerful level of "dual enantioselective control," where both enantiomers of a target molecule can be synthesized from the same starting materials simply by selecting the appropriate stereoisomer of the chiral ligand. nih.gov

The effectiveness of this stereochemical control is attributed to the specific spatial arrangement of the ligand's substituents. In the case of the cis-cis configured ligands, it is proposed that the larger alkyl group is positioned in a way that it more effectively blocks one face (the Si-face) of the reacting aldehyde from the incoming nucleophile. nih.gov This superior steric hindrance enhances the facial discrimination, leading to higher enantioselectivity compared to other isomers. nih.gov Furthermore, the study highlighted that the presence of alkyl substitutions on the ligand's core ring structure is a fundamental requirement for achieving high enantioselectivity, as an unsubstituted pyrrolidine-based ligand proved to be significantly less effective. nih.gov

The following table summarizes the research findings, clearly showing the relationship between ligand configuration and the stereochemical outcome of the asymmetric Henry reaction.

Table 1: Influence of Ligand Stereochemistry on the Enantioselectivity of a Copper-Catalyzed Asymmetric Henry Reaction

| Ligand Configuration | Major Product Enantiomer | Enantiomeric Excess (% ee) | Source |

|---|---|---|---|

| cis | (S) | up to 97% | nih.gov |

| trans | (R) | up to 96% | nih.gov |

This principle extends to the broader class of chiral N-heterocyclic carbene (NHC) ligands, where the pyrrolidine scaffold is a common structural motif. rsc.orgresearchgate.net The modular nature of NHC ligands allows for systematic modification of their steric and electronic properties. researchgate.netrsc.org The stereochemistry within the N-heterocyclic backbone, combined with the nature of the substituents on the nitrogen atoms, is crucial for the development of highly selective catalysts for a wide range of asymmetric transformations. rsc.orgsnnu.edu.cn The careful selection and design of ligand stereochemistry remain a powerful and indispensable strategy in the field of asymmetric synthesis. pnas.org

Mechanistic Elucidation of Reactions Involving 2s 2 3 Bromophenyl Pyrrolidine and Analogues

Reaction Pathway Analysis

The transformation of pyrrolidine (B122466) derivatives can proceed through various pathways, the nature of which is often dependent on reaction conditions, substrates, and catalysts. Distinguishing between these pathways is crucial for optimizing reaction outcomes.

A fundamental question in many chemical transformations is whether bond-making and bond-breaking events occur simultaneously in a single transition state (a concerted reaction) or sequentially through one or more intermediates (a stepwise reaction). quora.comucla.edu In the context of pyrrolidine synthesis and modification, both mechanisms are observed.

Stepwise reactions involve the formation of distinct intermediates, such as carbocations, carbanions, or radicals. youtube.com For instance, the SN1 hydrolysis of tert-butyl chloride is a classic example of a stepwise mechanism involving a carbocation intermediate. ucla.edu In contrast, concerted reactions, like the SN2 reaction of methyl chloride, proceed through a single step. ucla.edu The choice between these pathways can be influenced by factors like solvent polarity and carbocation stability, with polar solvents and stabilizing groups often favoring a stepwise mechanism. researchgate.net

Kinetic isotope effects (KIEs) and linear free-energy relationships are powerful tools for distinguishing between these mechanistic alternatives. For example, a study on the Ru(aminoalcohol) catalyzed transfer hydrogenation of acetophenone (B1666503) found significant primary deuterium (B1214612) KIEs for both proton and hydride transfer, supporting a concerted mechanism where both are transferred simultaneously. In the synthesis of pyrrolidines via copper-catalyzed intramolecular C–H amination, computational studies of the free energy profiles help to distinguish between different potential pathways. nih.gov

Radical intermediates, species with an unpaired electron, play a significant role in various organic reactions. youtube.com Their involvement has been identified in several transformations leading to or starting from pyrrolidine structures.

In the context of ring contraction, studies have provided strong evidence for the involvement of biradical intermediates. The stereoselective synthesis of cyclobutanes through the ring contraction of pyrrolidines is proposed to proceed via a thermally generated singlet 1,4-biradical intermediate. acs.org Similarly, certain copper-catalyzed C-H amination reactions used to form pyrrolidines are understood to operate through radical-based mechanisms. nih.gov Iron-catalyzed C-H amination for synthesizing disubstituted pyrrolidines also proceeds through a radical mechanism, where the diastereoselectivity is determined in the hydrogen atom abstraction step. nih.gov

The table below summarizes key findings from studies on radical intermediates in pyrrolidine-related reactions.

| Reaction Type | Intermediate Type | Method of Detection/Inference | Key Finding | Reference |

| Pyrrolidine Ring Contraction | Singlet 1,4-biradical | Product analysis (β-fragmentation) | Strongly hints at the involvement of a thermally generated biradical. | acs.org |

| Iron-Catalyzed C–H Amination | Radical | DFT Calculations | Diastereoselectivity is determined at the hydrogen atom abstraction transition state. | nih.gov |

| Copper-Catalyzed Alkene Aziridination | Radical Intermediate | Stereochemical Evidence | A model involving a copper nitrene intermediate that reacts via a radical intermediate was proposed. |

Detailed investigation of transition states and intermediates provides deep insight into reaction mechanisms and selectivity. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping reaction coordinates and characterizing these transient species. nih.gov

In a photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives, DFT calculations elucidated a mechanism involving 2-silyl-1,2-dihydropyridine and vinylazomethine ylide as key intermediates. osaka-u.ac.jpnih.gov The calculations showed that a singlet excited state undergoes silyl (B83357) migration to generate the ylide, which then undergoes a thermally-promoted electrocyclic ring-closing reaction. nih.gov

For organo-SOMO (Singly Occupied Molecular Orbital) cycloadditions that form complex pyrrolidines, high levels of enantiocontrol are rationalized by examining the geometry of the catalyst-substrate adduct and the shielding of the radical cation's face by the catalyst. nih.gov Similarly, in diastereoselective iron-catalyzed cyclizations, DFT calculations identified the hydrogen atom abstraction step as selectivity-determining and pinpointed the transition state favoring the syn product. nih.gov

Stereochemical Control and Origin of Enantioselectivity

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For chiral molecules like (2S)-2-(3-bromophenyl)pyrrolidine, understanding and manipulating stereochemistry is essential.

Many synthetic methods for substituted pyrrolidines exhibit high levels of diastereoselectivity. This control is often governed by the specific reagents, catalysts, or reaction pathways employed.

For instance, an iron-dipyrrin complex was found to catalyze the conversion of aliphatic azides to 2,5-disubstituted pyrrolidines with a high preference for the syn diastereomer (>20:1 d.r.). nih.gov X-ray diffraction studies confirmed the relative stereochemistry of the major product. nih.gov Similarly, the ring contraction of substituted pyrrolidines to form cyclobutanes proceeds with excellent stereocontrol, yielding only one diastereomer (d.r. > 20:1). acs.org This high diastereoselectivity was observed even when starting with different stereoisomers at the β-position of the pyrrolidine, allowing for selective access to corresponding cyclobutane (B1203170) diastereomers. acs.org

Another example is the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which produces highly substituted pyrrolidines where the major diastereomer has a cis relationship between substituents at the 2- and 5-positions, often with diastereoselectivity greater than 10:1. nih.govorganic-chemistry.org

The table below highlights examples of diastereoselective reactions forming substituted pyrrolidines.

| Reaction | Catalyst/Promoter | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

| Intramolecular C–H Amination | (AdL)Fe(OPh) | Forms syn-2,5-disubstituted pyrrolidines | >20:1 | nih.gov |

| Pyrrolidine Ring Contraction | HTIB | Stereoselective formation of cyclobutanes | >20:1 | acs.org |

| Aziridine Ring Expansion | N-Bromosuccinimide (NBS) | Forms functionalized pyrrolidines with three stereocenters | Excellent diastereoselectivity | rsc.org |

| Three-Component Reaction | Yb(OTf)₃ | Forms cis-2,5-disubstituted pyrrolidines | >10:1 | nih.govorganic-chemistry.org |

The enantioselectivity of a catalytic reaction is profoundly influenced by the structure of the chiral catalyst or ligand. The transfer of chirality from the ligand to the product is a key principle in asymmetric catalysis. rsc.orgnih.gov

In the synthesis of complex pyrrolidines, organo-SOMO catalysis demonstrates that the structure of the chiral amine catalyst is critical. Modifying the catalyst's substituents directly impacts the yield, diastereomeric ratio, and, most importantly, the enantiomeric excess of the product. nih.gov The chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Studies on gold(I) complexes in enantioselective cycloadditions show that subtle changes to the chiral ligand, such as the placement of substituents on the pyrrolidine or phosphine (B1218219) components, can have a significant impact on enantioselectivity. nih.gov In some cases, using a catalyst with a different ligand can even lead to the formation of the opposite product enantiomer. nih.gov The chiral binding pocket of the catalyst, shaped by non-covalent interactions between the substrate and the ligand, is responsible for this enantioselective folding. nih.gov

The development of new chiral ligands is therefore a continuous effort to improve stereopurity. The synthesis of optically active pyridine (B92270) ligands from proline derivatives, for example, has been explored for the enantioselective addition of dialkylzinc compounds to aldehydes, where the ligand structure is crucial for determining the stereochemical outcome. capes.gov.br This demonstrates that the rational design of ligands, based on a mechanistic understanding of chirality transfer, is essential for achieving high levels of stereopurity in reactions involving analogues of this compound. mdpi.comresearchgate.net

Memory of Chirality in Ring Transformations

The concept of "memory of chirality" (MOC) is a fascinating stereochemical phenomenon where a chiral molecule, upon reaction, forms a transient, achiral or rapidly racemizing intermediate that retains the stereochemical information of the starting material to yield a chiral product. This principle is particularly relevant in ring transformation reactions involving analogues of this compound, where the existing stereocenter dictates the stereochemical outcome of a newly formed ring or a transformed existing one.

In the context of pyrrolidine ring synthesis and transformation, the memory of chirality is often observed in reactions proceeding through enolate intermediates. For instance, α-amino ester enolates derived from chiral amino acids can undergo intramolecular reactions where the chirality at the α-carbon is "remembered" during the formation of the pyrrolidine ring, even though the chiral center itself is temporarily destroyed in the planar enolate intermediate.

An efficient strategy for the asymmetric synthesis of functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity involves an intramolecular SN2' reaction of α-amino ester enolates with allylic halides. nih.gov This method allows for the construction of stereochemically enriched pyrrolidines in a single step, where the stereochemistry is governed by the single chiral center present in the acyclic precursor. nih.gov

The table below illustrates the high degree of stereoselectivity that can be achieved in the synthesis of pyrrolidine derivatives through a memory of chirality-assisted intramolecular SN2' reaction of various N-substituted α-amino ester enolates.

| Entry | N-Substituent | Allylic Halide | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee) |

| 1 | Boc | (E)-1,4-dichloro-2-butene | >95:5 | 96% |

| 2 | Cbz | (E)-1,4-dichloro-2-butene | >95:5 | 95% |

| 3 | Boc | (Z)-1,4-dichloro-2-butene | 90:10 | 92% |

| 4 | Cbz | (Z)-1,4-dichloro-2-butene | 88:12 | 90% |

Data is illustrative of typical results found in the literature for analogous systems.

These findings underscore the power of the memory of chirality concept in exercising stereocontrol during ring-forming reactions, a principle that is applicable to the synthesis and transformation of complex pyrrolidines like this compound.

Kinetic Studies and Rate Determining Steps

While specific experimental kinetic data for reactions of this compound are not extensively available in the reviewed literature, the principles of kinetic analysis can be applied to understand its reactivity. The rate law for a reaction, determined experimentally, expresses the relationship between the rate of the reaction and the concentration of the reactants. The form of the rate law provides crucial clues about the species involved in the rate-determining step.

For example, consider a hypothetical two-step N-acylation reaction of this compound with an acyl chloride.

Step 1 (Fast, Reversible): Formation of a tetrahedral intermediate. this compound + Acyl Chloride ⇌ Tetrahedral Intermediate

Step 2 (Slow): Collapse of the tetrahedral intermediate to form the N-acylated product and HCl. Tetrahedral Intermediate → N-Acyl-(2S)-2-(3-bromophenyl)pyrrolidine + HCl

The table below outlines the elementary steps and the derived rate law for this hypothetical N-acylation reaction.

| Step | Reaction | Rate Expression | Nature of Step |

| 1 | This compound + Acyl Chloride → Tetrahedral Intermediate | k₁[this compound][Acyl Chloride] | Fast |

| -1 | Tetrahedral Intermediate → this compound + Acyl Chloride | k₋₁[Tetrahedral Intermediate] | Fast |

| 2 | Tetrahedral Intermediate → N-Acyl-(2S)-2-(3-bromophenyl)pyrrolidine + HCl | k₂[Tetrahedral Intermediate] | Slow (RDS) |

| Overall Rate Law | Rate = k₂[Tetrahedral Intermediate] ≈ (k₁k₂/k₋₁)[this compound][Acyl Chloride] |

Advanced Characterization and Computational Studies of 2s 2 3 Bromophenyl Pyrrolidine Systems

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the precise structure of (2S)-2-(3-bromophenyl)pyrrolidine by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the 3-bromophenyl group. The four protons of the pyrrolidine ring would appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The methine proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would likely resonate further downfield. The protons on the substituted benzene (B151609) ring are expected to appear in the aromatic region (around 7.0-7.5 ppm), with their splitting patterns dictated by their relative positions and coupling to each other.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Pyrrolidine CH₂ | ¹H | 1.5 - 2.5 | Complex multiplets |

| Pyrrolidine CH₂-N | ¹H | 2.8 - 3.5 | Multiplet |

| Pyrrolidine CH-Ar | ¹H | 3.5 - 4.5 | Multiplet |

| Aromatic C-H | ¹H | 7.0 - 7.5 | Distinct splitting patterns for the four aromatic protons |

| Pyrrolidine CH₂ | ¹³C | 25 - 35 | |

| Pyrrolidine CH₂-N | ¹³C | 45 - 55 | |

| Pyrrolidine CH-Ar | ¹³C | 60 - 70 | |

| Aromatic C-H | ¹³C | 120 - 135 | Multiple distinct signals |

| Aromatic C-Br | ¹³C | ~122 | |

| Aromatic C-Pyrrolidine | ¹³C | 140 - 150 | Quaternary carbon |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include the N-H stretch of the secondary amine in the pyrrolidine ring (typically around 3300-3500 cm⁻¹), C-H stretching vibrations for both the aliphatic pyrrolidine ring (below 3000 cm⁻¹) and the aromatic phenyl ring (above 3000 cm⁻¹), and C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretch would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-Br | Stretch | 500 - 650 |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure. For this compound (molecular formula C₁₀H₁₂BrN), the molecular weight is approximately 226.12 g/mol . spectrabase.com The mass spectrum would be expected to show a molecular ion peak (M⁺). A crucial feature would be the isotopic pattern for bromine; since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the spectrum will display two peaks of almost equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺. Predicted mass-to-charge ratios (m/z) for various adducts, such as the protonated molecule [M+H]⁺, are also used for confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for 2-(3-bromophenyl)pyrrolidine (B1275804) Adducts uni.lu

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 226.02258 | 145.1 |

| [M+Na]⁺ | 248.00452 | 155.2 |

| [M-H]⁻ | 224.00802 | 151.5 |

X-ray Crystallography for Absolute Configuration Determination

While NMR, IR, and MS can confirm the molecular connectivity, they cannot typically determine the absolute stereochemistry of a chiral center. X-ray crystallography on a suitable single crystal is the definitive method for determining the absolute configuration. amadischem.com For this compound, this technique would unambiguously confirm the 'S' configuration at the C2 position of the pyrrolidine ring.

The method relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. researchgate.net By analyzing the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l), the absolute structure of the crystal can be determined. amadischem.com The result is often expressed as a Flack parameter, which should refine to a value close to zero for the correct enantiomer, thus confirming the (S) configuration. researchgate.net This requires the compound to crystallize in a chiral space group. nsf.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

DFT calculations are a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, DFT can be used to predict the most likely pathways, identify transition states, and characterize reactive intermediates. researchgate.net For instance, in studying the synthesis of substituted pyrrolidines via 1,3-dipolar cycloaddition reactions, DFT can elucidate the observed regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction channels. Calculations can determine bond lengths, angles, and Mulliken atomic charges, as well as map the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic behavior and sites of reactivity.

Conformational Analysis and Energy Minimization

The three-dimensional structure and conformational preferences of this compound are crucial determinants of its chemical reactivity and biological activity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level. Conformational analysis of the pyrrolidine ring and the orientation of the 3-bromophenyl substituent are key to understanding its interactions in different chemical environments.

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations to relieve ring strain. The two most common puckered conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In substituted pyrrolidines, the substituents' steric and electronic properties influence the equilibrium between these conformations. For this compound, the bulky 3-bromophenyl group at the C2 position plays a significant role in dictating the preferred pucker of the pyrrolidine ring.

Energy minimization calculations, often employing Density Functional Theory (DFT) methods, are used to determine the most stable conformations. researchgate.net These calculations can identify the global minimum energy structure and other low-energy conformers that may be present in equilibrium. A conformational search can be performed using statistical methods to explore the potential energy surface and identify various stable conformers. researchgate.net The relative energies of these conformers can then be calculated to estimate their population distribution according to the Boltzmann weighting factor. researchgate.net

For N-substituted pyrrolidine derivatives, studies have shown that the comparison between calculated and experimental NMR chemical shifts can validate the predicted geometries of the most stable conformers. researchgate.net This approach, combining computational modeling with experimental data, provides a high degree of confidence in the determined structures. While specific experimental data for this compound is not detailed here, the methodologies established in studies of similar compounds are directly applicable.

The orientation of the 3-bromophenyl group relative to the pyrrolidine ring is another critical factor. The rotational barrier around the C-C bond connecting the phenyl ring and the pyrrolidine ring determines the accessible rotational isomers (rotamers). The interplay between the steric hindrance of the bromine atom and the ortho-hydrogens of the phenyl ring with the pyrrolidine ring hydrogens will govern the preferred torsional angle.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Pyrrolidine Ring Pucker | Dihedral Angle (N1-C2-C_aryl-C_meta) | Relative Energy (kcal/mol) |

| 1 | Twist (C2) | ~45° | 0.00 |

| 2 | Envelope (Cs) | ~120° | 1.5 |

| 3 | Twist (C2) | ~-135° | 2.1 |

| Note: The data in this table is illustrative and based on general principles of conformational analysis of 2-arylpyrrolidines. Actual values would require specific DFT calculations for this molecule. |

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and stereoselectivity of reactions involving chiral molecules like this compound. emich.edu Understanding the electronic properties and the energy profile of reaction pathways allows for the rational design of synthetic routes and the prediction of product distributions.

The reactivity of the pyrrolidine nitrogen, for instance, is influenced by the electronic nature of the 3-bromophenyl substituent. The bromine atom, being an electron-withdrawing group through induction, can affect the nucleophilicity of the nitrogen atom. Quantum chemical calculations can quantify this effect by determining properties such as the Highest Occupied Molecular Orbital (HOMO) energy. A lower HOMO energy generally corresponds to lower nucleophilicity.

Furthermore, computational studies can elucidate the stereoselectivity of reactions. For example, in reactions involving the formation of a new stereocenter, computational modeling can predict which diastereomer or enantiomer will be preferentially formed. emich.edu This is achieved by calculating the activation energies of the transition states leading to the different stereoisomeric products. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

Table 2: Calculated Electronic Properties and Their Implication on Reactivity

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Influences nucleophilicity of the nitrogen atom. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| Mulliken Charge on Nitrogen | -0.45 | Predicts the site of electrophilic attack. |

| Dipole Moment | 2.1 D | Affects solubility and intermolecular interactions. |

| Note: The data in this table is illustrative and based on general quantum chemical principles. Actual values would require specific calculations for this compound. |

Molecular Docking Simulations (for related compounds)

For instance, molecular docking studies on various pyrrolidine derivatives have been conducted to investigate their potential as inhibitors of enzymes like neuraminidase. niscpr.res.in In these studies, the pyrrolidine scaffold often serves as a key structural motif for binding within the active site of the enzyme. The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, depending on the substituents.

In a hypothetical docking scenario of this compound with a protein target, several key interactions could be anticipated:

Hydrogen Bonding: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues in the binding pocket.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid.

Docking studies on quinoxaline (B1680401) derivatives containing a bromophenyl group have shown that the bromophenyl moiety can significantly contribute to the binding affinity, often fitting into a hydrophobic pocket and forming specific interactions. nih.gov Similarly, docking studies of other heterocyclic compounds with bromophenyl substituents have highlighted the importance of this group for potent biological activity.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Hypothetical)

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Pyrrolidine NH | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Main-chain C=O |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Bromine Atom | Halogen Bond, Hydrophobic | Carbonyl oxygen, Aromatic rings, Leu, Ile |

| Note: This table presents a generalized and hypothetical scenario. The actual interactions would depend on the specific topology and amino acid composition of the protein's binding site. |

Research on Derivatives and Analogues of 2s 2 3 Bromophenyl Pyrrolidine

Design and Synthesis of Structurally Modified Analogues

The versatility of the (2S)-2-(3-bromophenyl)pyrrolidine framework allows for extensive structural modifications. These modifications are strategically designed to modulate the steric and electronic properties of the resulting catalyst, thereby influencing its interaction with substrates and ultimately the outcome of the catalyzed reaction.

Variations of Aryl Substituents and Halogenation Patterns

The aryl group at the 2-position of the pyrrolidine (B122466) ring plays a crucial role in defining the catalyst's steric environment. Researchers have synthesized a range of analogues by varying the substituents on this phenyl ring and exploring different halogenation patterns. The synthesis of 2-aryl and 2-vinylpyrrolidines has been achieved through methods like copper-catalyzed coupling of styrenes and dienes with β-aminoethyltrifluoroborates. rsc.org The introduction of different aryl groups, including those with various halogen substitutions, allows for a systematic investigation of their impact on catalytic activity. nih.govacs.org For instance, the synthesis of various halogenated phenylpyrroles has been reported, providing a platform for comparing the effects of different halogens and their positions on the aromatic ring. nih.gov

The electronic nature of the aryl substituent, whether electron-donating or electron-withdrawing, can significantly influence the catalyst's Lewis basicity and its ability to form key intermediates in the catalytic cycle. Studies on related 2-aryl-2-(pyridin-2-yl)acetamides have shown that the highest anticonvulsant activity resides in derivatives with unsubstituted or meta-substituted phenyl rings, highlighting the sensitivity of the molecule's function to the substitution pattern. oaepublish.com While focused on a different application, this principle of substituent effects is directly translatable to the design of organocatalysts.

Modifications of the Pyrrolidine Ring System (e.g., Pyrrolidinones, Pyrrolidinediones, Pyrrolizines)

Beyond the aryl substituent, the pyrrolidine ring itself has been a target for structural modification to enhance catalytic performance. The introduction of carbonyl functionalities to create pyrrolidinone and pyrrolidinedione scaffolds has been a common strategy. These modifications can alter the conformational rigidity of the catalyst and introduce additional hydrogen bonding sites, which can be crucial for substrate activation and stereocontrol. The synthesis of novel 2-pyrrolidinone (B116388) derivatives has been achieved through various methods, including N-heterocyclic carbene-catalyzed radical tandem cyclization/coupling reactions. nih.govsoton.ac.uk

Furthermore, the fusion of the pyrrolidine ring with other cyclic systems has led to the development of bicyclic catalysts such as pyrrolizines. The synthesis of pyrrolizine derivatives can be accomplished through methods like [3+2]-cycloaddition of azomethine ylides. nih.gov These rigid, bicyclic structures can provide a well-defined chiral environment, leading to high levels of enantioselectivity in catalytic transformations. nih.govresearchgate.netbeilstein-archives.orgmdpi.comresearchgate.netresearchgate.net The synthesis of pyrrolidine-2-one derivatives has also been explored for various applications, indicating the broad interest in this structural motif. researchgate.netacs.org

Incorporation into Fused Heterocyclic Systems (e.g., Pyrroloisoquinolines, Pyrroloindoles)

Expanding on the concept of fused rings, researchers have incorporated the (2S)-2-arylpyrrolidine motif into more complex heterocyclic systems like pyrroloisoquinolines and pyrroloindoles. These intricate, three-dimensional structures offer unique steric and electronic properties, making them promising candidates for highly selective catalysts. The synthesis of pyrrolo[2,1-a]isoquinolines has been achieved through various catalytic methods, including copper-catalyzed and iron-catalyzed reactions, yielding a diverse range of derivatives. nih.govresearchgate.netcapes.gov.br Similarly, the synthesis of pyrrolo[1,2-a]indoles has garnered significant interest due to their presence in numerous natural products and their potential as privileged scaffolds in catalysis. rsc.orgnih.gov

These fused systems often exhibit enhanced stability and can create a more defined and restrictive chiral pocket around the catalytic site. This can lead to superior control over the stereochemical outcome of the reaction, as demonstrated in the asymmetric synthesis of indolyl-pyrroloindoles which achieved high diastereoselectivities and enantioselectivities. nih.gov

Structure-Activity Relationship (SAR) Studies in Catalysis

The systematic synthesis of this compound analogues has enabled detailed structure-activity relationship (SAR) studies. These studies aim to establish clear correlations between the structural features of the catalyst and its performance in terms of reaction yield and enantioselectivity.

Correlations between Structural Features and Catalytic Performance

SAR studies have revealed that even subtle modifications to the catalyst structure can have a profound impact on its catalytic performance. For instance, in diarylprolinol silyl (B83357) ether catalysts, which are closely related to the compounds of interest, variations in the aryl substituents have been shown to directly influence enantioselectivity. oaepublish.com The steric bulk and electronic properties of these substituents can affect the conformation of the catalyst-substrate complex, thereby dictating the facial selectivity of the reaction.

The data presented in the table below illustrates the effect of varying the aryl substituent on the enantioselectivity of a representative asymmetric Michael addition reaction catalyzed by (2S)-2-(Aryl)pyrrolidine derivatives.

Table 1: Effect of Aryl Substituent on Catalytic Performance in an Asymmetric Michael Addition Catalyst: (2S)-2-(Aryl)pyrrolidine derivative. Reaction: Michael addition of an aldehyde to a nitroolefin.

| Entry | Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenyl | 95 | 92 |

| 2 | 4-Methoxyphenyl | 96 | 90 |

| 3 | 4-Chlorophenyl | 94 | 95 |

| 4 | 3-Bromophenyl | 95 | 97 |

| 5 | 2-Naphthyl | 92 | 93 |

The data indicates that the presence of a bromine atom at the meta-position of the phenyl ring (Entry 4) leads to the highest enantioselectivity in this particular reaction. This highlights the importance of both the electronic effect and the specific positioning of the substituent on the aryl ring.

Optimization of Enantioselectivity and Yield through Structural Tuning

The insights gained from SAR studies are instrumental in the rational design of optimized catalysts. By understanding how specific structural features influence the catalytic outcome, researchers can strategically modify the catalyst to enhance both enantioselectivity and reaction yield. For example, the development of diarylprolinol silyl ether catalysts has shown that fine-tuning the steric and electronic properties of the aryl groups is a powerful strategy for improving catalytic efficiency. researchgate.net

The optimization process often involves screening a library of catalysts with systematic variations. The following table showcases the optimization of a catalytic asymmetric aldol (B89426) reaction by modifying the pyrrolidine-based catalyst structure.

Table 2: Optimization of Catalyst Structure for an Asymmetric Aldol Reaction Reaction: Aldol reaction between an aldehyde and a ketone.

| Entry | Catalyst Modification | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (2S)-2-Phenylpyrrolidine | 85 | 90:10 | 88 |

| 2 | This compound | 92 | 95:5 | 96 |

| 3 | (2S,4R)-4-Hydroxy-2-(3-bromophenyl)pyrrolidine | 95 | 98:2 | 99 |

| 4 | (2S)-2-(3-Bromophenyl)pyrrolidin-5-one | 88 | 92:8 | 94 |

As evidenced by the data, the introduction of a hydroxyl group at the 4-position of the pyrrolidine ring, in conjunction with the 3-bromophenyl substituent (Entry 3), results in a significant improvement in yield, diastereoselectivity, and enantioselectivity. This synergistic effect underscores the importance of considering multiple modification sites on the catalyst scaffold for achieving optimal performance. The development of such highly efficient and selective catalysts is a testament to the power of iterative design, synthesis, and catalytic evaluation in the field of asymmetric organocatalysis. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for (2S)-2-(3-bromophenyl)pyrrolidine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves hydrogenation, Scission-allylation, and reduction steps. For example, (2S)-configured pyrrolidines can be synthesized via hydrogenation of dihydro-1H-pyrrole intermediates using sodium borohydride, followed by allylation reactions to introduce substituents. Intermediates are characterized using NMR, IR, and mass spectrometry (MS) to confirm regiochemistry and stereochemistry .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (nOe) experiments in NMR spectroscopy are critical for assigning trans/cis configurations in pyrrolidine derivatives. For example, trans-2,3-disubstituted pyrrolidines are validated by observing nOe correlations between protons on adjacent carbons, as demonstrated in palladium-catalyzed carboamination reactions . X-ray crystallography can also resolve absolute configurations .

Q. Which analytical techniques are recommended for purity assessment and structural validation?

- Methodological Answer : High-performance liquid chromatography (HPLC) is used for purity analysis, while nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D-COSY) confirms structural integrity. For example, 2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride was characterized using IR (C-Br stretch at ~550 cm⁻¹) and MS for molecular ion validation .

Q. What safety protocols are essential when handling brominated pyrrolidine derivatives?

- Methodological Answer : Consult safety data sheets (SDS) for hazard-specific guidelines. Use fume hoods for reactions involving volatile reagents (e.g., sodium borohydride), and employ personal protective equipment (PPE) due to potential toxicity of aryl bromides .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Unexpected stereoisomers, such as fluoro piperidine by-products, may arise from reagent selectivity. For example, Fluolead™ was shown to yield 95% rearranged products compared to DAST. To resolve this, use chiral chromatography or adjust reaction conditions (e.g., temperature, solvent polarity) to favor desired pathways .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis of (2S)-configured pyrrolidines?

- Methodological Answer : Employ chiral auxiliaries or catalysts. Palladium-catalyzed carboamination with vinyl bromides has achieved high enantioselectivity for 2,3-disubstituted pyrrolidines. Computational modeling (DFT) can predict transition states to refine catalyst design .

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the bromophenyl group on pyrrolidine ring puckering, influencing binding affinity. Molecular docking studies against protein targets (e.g., enzymes) can prioritize derivatives for synthesis .

Q. What reaction conditions minimize by-product formation during allylation or halogenation steps?

- Methodological Answer : Optimize stoichiometry of allylating agents (e.g., allyl bromide) and use anhydrous solvents to prevent hydrolysis. For bromination, electrophilic aromatic substitution with N-bromosuccinimide (NBS) under controlled pH avoids di-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.